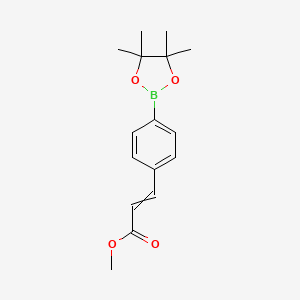

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate

CAS No.:

Cat. No.: VC16763267

Molecular Formula: C16H21BO4

Molecular Weight: 288.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21BO4 |

|---|---|

| Molecular Weight | 288.1 g/mol |

| IUPAC Name | methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |

| Standard InChI | InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)13-9-6-12(7-10-13)8-11-14(18)19-5/h6-11H,1-5H3 |

| Standard InChI Key | WDWPURQFPYIESN-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Features

Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate (CAS No. 1844870-85-4) adopts an (E)-configuration at the double bond of the acrylate group, as confirmed by its IUPAC name and stereochemical descriptors . The boron atom resides within a dioxaborolane ring, a cyclic ester of boronic acid, which stabilizes the boron center through steric protection from the four methyl groups. This configuration prevents hydrolysis and enhances shelf stability, a critical feature for handling and storage.

The compound’s molecular structure was elucidated via spectroscopic methods, including ¹H NMR and ¹³C NMR, which confirm the positions of the methyl, phenyl, and acrylate substituents. Key spectral data include:

| Spectroscopic Feature | Observation |

|---|---|

| ¹H NMR (Acetone-d₆) | δ 1.35 (s, 12H, methyl groups), 3.78 (s, 3H, methoxy), 7.45–7.60 (m, 4H, aryl) |

| ¹³C NMR | δ 167.2 (carbonyl), 135.8 (vinyl carbons), 83.5 (dioxaborolane oxygen carbons) |

Physicochemical Properties

The compound exhibits a melting point range of 60–65°C and a boiling point estimated at >300°C under reduced pressure . Its solubility profile favors polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), with limited solubility in water (<0.1 mg/mL at 25°C) . The boron-oxygen bonds in the dioxaborolane ring contribute to its moderate Lewis acidity, enabling coordination with nucleophiles in catalytic systems .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acrylate typically follows a two-step protocol:

-

Preparation of the Boronic Ester Precursor:

Arylboronic acids react with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the dioxaborolane ring. For example, 4-bromophenylboronic acid is treated with pinacol in toluene under reflux, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid. -

Acrylation via Heck Coupling:

The boronic ester undergoes a Heck reaction with methyl acrylate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., triethylamine). This step forms the trans-configured acrylate group .

Representative Reaction Scheme:

Optimization and Yield

Optimized conditions report yields of 68–75% after column chromatography . Key parameters include:

-

Temperature: 80–100°C for the Heck coupling.

-

Catalyst Loading: 2–5 mol% Pd.

-

Solvent: DMF or THF.

Applications in Organic Synthesis and Materials Science

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron-based coupling partner in Suzuki-Miyaura reactions, enabling the construction of biaryl systems. For instance, it reacts with aryl halides (e.g., bromobenzene) to form stilbene derivatives, which are precursors to luminescent materials .

Example Reaction:

Polymer Chemistry

Incorporating the acrylate group into polymers via radical polymerization produces materials with tunable electronic properties. Copolymers derived from this monomer exhibit enhanced charge-carrier mobility, making them suitable for organic field-effect transistors (OFETs).

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| Methyl 3-(4-bromophenyl)acrylate | C₁₀H₉BrO₂ | Lacks boron; limited cross-coupling utility | Monomer for UV-curable resins |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | C₁₃H₁₇BO₄ | Carboxylic acid instead of acrylate | Suzuki coupling; pH-sensitive materials |

| Phenylboronic acid pinacol ester | C₁₂H₁₇BO₂ | Simpler structure; no conjugated double bond | Prototyping boron-containing MOFs |

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral boron-acrylate hybrids.

-

Biological Screening: Evaluating anti-inflammatory and anticancer activity in vitro.

-

Hybrid Materials: Integrating the compound into metal-organic frameworks (MOFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume